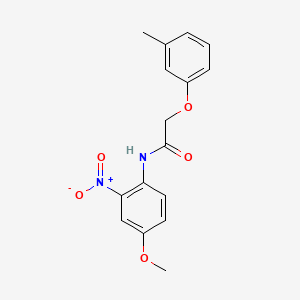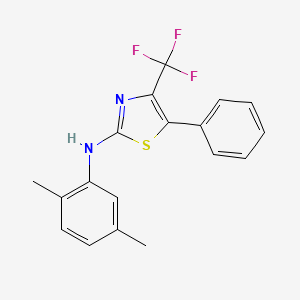
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amino group, a methylsulfanyl group, and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Introduction of the Amino Group: The amino group can be introduced by reacting the triazole intermediate with ammonia or an amine under suitable conditions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.
Formation of the Butanamide Moiety: The final step involves the reaction of the triazole intermediate with 4-methylphenylbutanoyl chloride under basic conditions to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the butanamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated, acylated, or sulfonylated derivatives
科学研究应用
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.
Biological Research: The compound can be used as a molecular probe to study biological pathways and mechanisms, particularly those involving triazole derivatives.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-chlorophenyl)butanamide
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-fluorophenyl)butanamide
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-bromophenyl)butanamide
Uniqueness
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may result in distinct pharmacological properties and potential therapeutic applications compared to its analogs.
属性
IUPAC Name |
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-4-11(19-13(15)17-18-14(19)21-3)12(20)16-10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H2,15,17)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFLNQYKZMINTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)N2C(=NN=C2SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diallyl-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5164789.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-8-methoxy-4-methylquinoline](/img/structure/B5164799.png)

![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate](/img/structure/B5164810.png)


![6-(5-bromo-2,4-dimethoxybenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5164836.png)
![ethyl 4-[(4Z)-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5164837.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5164844.png)


![10-(1-piperidinyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5164873.png)
![1-ethyl-4-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5164879.png)

